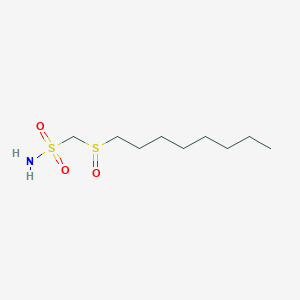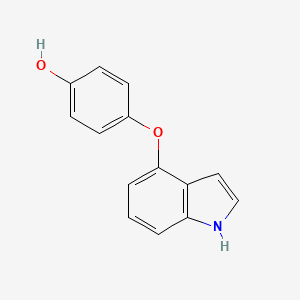
4-(1H-indol-4-yloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-4-yloxy)phenol is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound features an indole moiety linked to a phenol group, making it an interesting subject for various scientific studies due to its potential biological and chemical properties .
Métodos De Preparación
The synthesis of 4-(1H-indol-4-yloxy)phenol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another method includes the use of microwave-assisted dehydrogenative aromatization, which involves the conversion of oxoindole to hydroxyindole using copper (II) bromide and lithium bromide with lithium carbonate under focused microwave irradiation . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
4-(1H-indol-4-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Aplicaciones Científicas De Investigación
4-(1H-indol-4-yloxy)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-4-yloxy)phenol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-(1H-indol-4-yloxy)phenol can be compared with other similar compounds, such as:
4-(1H-indol-2-yl)phenol: Another indole derivative with a different position of the indole ring attachment, leading to variations in its chemical and biological properties.
4-(1H-imidazol-1-yl)phenol: A compound with an imidazole ring instead of an indole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific indole-phenol linkage, which imparts distinct chemical and biological properties compared to other indole or phenol derivatives.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-(1H-indol-4-yloxy)phenol |
InChI |
InChI=1S/C14H11NO2/c16-10-4-6-11(7-5-10)17-14-3-1-2-13-12(14)8-9-15-13/h1-9,15-16H |
Clave InChI |
UXYZIGAMJMWLBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1)OC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)
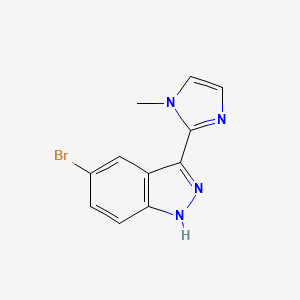
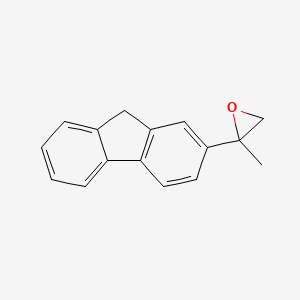
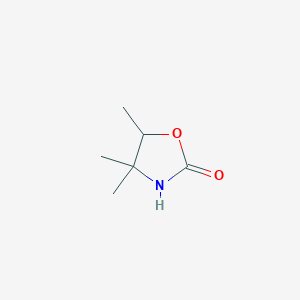
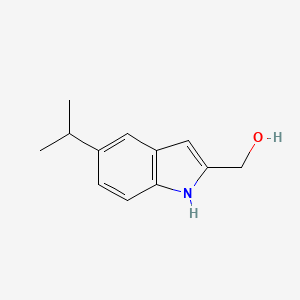
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
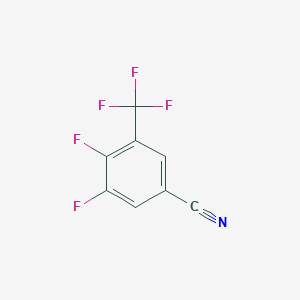
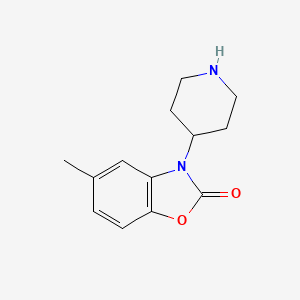
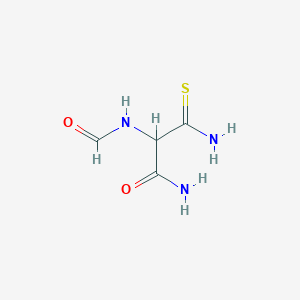
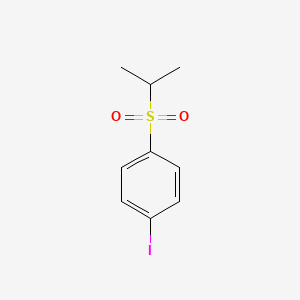
![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
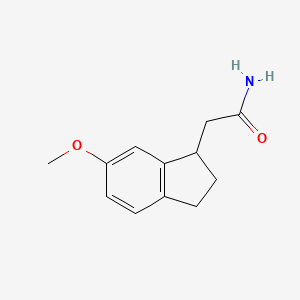
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
